UR-144 N-(4-hydroxypentyl) metabolite-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

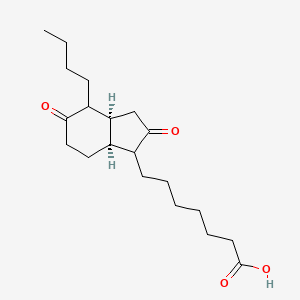

UR-144 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. It is possible that this metabolite may be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Aplicaciones Científicas De Investigación

Metabolite Analysis in Hair Samples

Research has developed methods to analyze metabolites of synthetic cannabinoids like UR-144 in hair. Park, Yeon, Lee, and In (2015) outlined a method for quantitative analysis of UR-144 metabolites in hair using liquid chromatography and tandem mass spectrometry. This method provides detailed information about drug ingestion and is particularly useful for identifying synthetic cannabinoids use, as it can differentiate between direct ingestion and passive smoke exposure (Park et al., 2015).

Identification of Metabolites in Biological Fluids

Grigoryev, Kavanagh, Melnik, Savchuk, and Simonov (2013) conducted studies using GC-MS and LC-MS-MS methods to detect phase I metabolites of UR-144 in urine samples from patients with suspected drug intoxication. This research is crucial for understanding the metabolic pathways of UR-144 and its effects on the human body (Grigoryev et al., 2013).

Structural Elucidation of Metabolites

Watanabe, Kuzhiumparambil, and Fu (2018) characterized several metabolites of UR-144 using NMR spectroscopy after incubation with the fungus Cunninghamella elegans. This study provides insights into the structures of the metabolites, which is vital for understanding the drug's impact and for developing detection methods (Watanabe, Kuzhiumparambil, & Fu, 2018).

Detection and Differentiation of Synthetic Cannabinoids

Adamowicz, Zuba, and Sekuła (2013) analyzed UR-144 and its pyrolysis product in blood, and identified its metabolites in urine. This study is significant for forensic science, providing methods to detect and differentiate UR-144 from other synthetic cannabinoids (Adamowicz, Zuba, & Sekuła, 2013).

Understanding Urinary Metabolites for Clinical and Forensic Investigations

Wohlfarth et al. (2013) conducted a study to investigate the metabolism of XLR-11, a related compound to UR-144, for identifying major urinary targets. This research contributes to both forensic and clinical investigations by providing a better understanding of the metabolism of synthetic cannabinoids (Wohlfarth et al., 2013).

Propiedades

Fórmula molecular |

C21H24D5NO2 |

|---|---|

Peso molecular |

332.5 |

InChI |

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3/i6D,7D,10D,11D,13D |

Clave InChI |

YHFHYHZNLCEAAP-MEYSDHBZSA-N |

SMILES |

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)C)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |

Sinónimos |

(1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B1163876.png)